Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)

tert-butyl cis-3-hydroxycyclobutanecarboxylate structure
939768-64-6 structure
Product Name:tert-butyl cis-3-hydroxycyclobutanecarboxylate
Número CAS:939768-64-6
MF:C9H16O3
Megavatios:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438
Update Time:2025-07-02

tert-butyl cis-3-hydroxycyclobutanecarboxylate Propiedades químicas y físicas

Nombre e identificación

    • cis-tert-butyl 3-hydroxycyclobutanecarboxylate
    • tert-butyl 3-hydroxycyclobutane-1-carboxylate
    • 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
    • cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
    • tert-butyl cis-3-hydroxycyclobutanecarboxylate
    • J-525036
    • J-520096
    • TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • SY286814
    • SY358218
    • t-Butyl 3-hydroxycyclobutanecarboxylate
    • SCHEMBL2342365
    • TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • 1311166-10-5
    • MFCD20259658
    • tert-butyl 3-hydroxycyclobutanecarboxylate
    • SB84420
    • 939768-64-6
    • MFCD20257857
    • 1-Boc-3-Hydroxycyclobutane
    • BS-43523
    • Z1278923948
    • A903387
    • TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • AT10117
    • 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
    • SCHEMBL12391593
    • AM10882
    • SY346115
    • 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
    • AT10119
    • trans-tert-butyl 3-hydroxycyclobutanecarboxylate
    • AKOS032947427
    • DTXSID10726840
    • 1311158-43-6
    • tert-butyl trans-3-hydroxycyclobutanecarboxylate
    • TYVLAZGEMLWPQS-UHFFFAOYSA-N
    • CS-0159501
    • PS-17517
    • TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
    • EN300-6748962
    • SCHEMBL1965621
    • t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
    • MFCD20259656
    • EN300-1721665
    • FT-0710627
    • CS-0159774
    • AT10050
    • SCHEMBL3958434
    • DB-297115
    • DB-299322
    • DA-46194
    • SCHEMBL25961268
    • MDL: MFCD20259656
    • Renchi: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
    • Clave inchi: TYVLAZGEMLWPQS-UHFFFAOYSA-N
    • Sonrisas: OC1CC(C(=O)OC(C)(C)C)C1

Atributos calculados

  • Calidad precisa: 172.109944368g/mol
  • Masa isotópica única: 172.109944368g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 175
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.9
  • Superficie del Polo topológico: 46.5Ų

tert-butyl cis-3-hydroxycyclobutanecarboxylate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM202687-1g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
1g
$729 2021-06-15
ChemScence
CS-0159501-5g
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate
939768-64-6
5g
$700.0 2022-04-26
TRC
C281045-250mg
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6
250mg
$ 190.00 2022-04-01
TRC
C281045-500mg
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6
500mg
$ 310.00 2022-04-01
TRC
C281045-1000mg
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6
1g
$ 495.00 2022-04-01
A2B Chem LLC
AI62796-10g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 95%
10g
$243.00 2024-04-19
Ambeed
A157083-250mg
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 97%
250mg
$25.0 2025-04-15
Ambeed
A157083-1g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 97%
1g
$65.0 2025-04-15
Ambeed
A157083-5g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 97%
5g
$190.0 2025-04-15
Ambeed
A157083-25g
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
939768-64-6 97%
25g
$665.0 2025-04-15

tert-butyl cis-3-hydroxycyclobutanecarboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  rt → 5 °C; 15 min, 5 °C
Referencia
Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Referencia
Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  1 h, 0 °C
Referencia
Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  30 min, 0 °C
Referencia
Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ;  30 min, 0 °C
Referencia
Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid
, China, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, rt
Referencia
Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 2 h, 0 °C
Referencia
Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Water ;  0 °C
Referencia
Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 30 °C; 2 h, rt
Referencia
Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation
, United States, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  < 30 °C; 2 h, rt
Referencia
Preparation of oxadiazole compounds as S1P receptor agonists and antagonists
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, 0 °C
1.2 Reagents: Water
Referencia
Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Referencia
Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis
, China, , ,

Métodos de producción 13

Condiciones de reacción
Referencia
Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  < 10 °C; 1 h, < 10 °C
Referencia
Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists
Lukin, Kirill; Kishore, Vimal; Gordon, Thomas, Organic Process Research & Development, 2013, 17(4), 666-671

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 12 h, rt
Referencia
3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties
Demchuk, Oleksandr P.; Bobovskyi, Bohdan V.; Vashchenko, Bohdan V.; Hryshchuk, Oleksandr V.; Skreminskyi, Artem; et al, European Journal of Organic Chemistry, 2023, 26(24),

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, 0 °C
Referencia
Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators
, World Intellectual Property Organization, , ,

tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials

tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products

Proveedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Wuhan ChemNorm Biotech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shenzhen Yaoyuan R&D Center Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
TAIXING JOXIN BIO-TEC CO.,LTD.